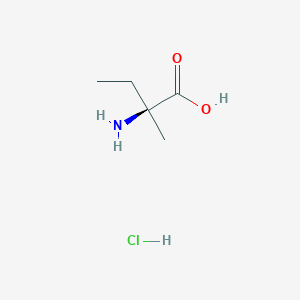

(S)-2-Amino-2-methylbutanoic acid hydrochloride

Descripción general

Descripción

Amino acids are organic compounds that combine to form proteins. They are essential for many functions in the body. When proteins are digested or broken down, amino acids are left . Hydrochlorides are salts resulting from the reaction of hydrochloric acid with an organic base .

Synthesis Analysis

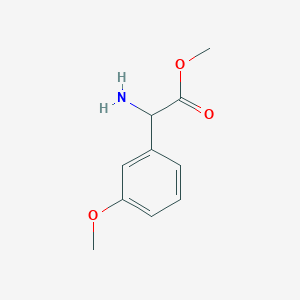

The synthesis of amino acids typically involves the reaction of an alpha-halo acid with ammonia, followed by reduction . Hydrochloric acid is prepared by dissolving gaseous hydrogen chloride in water .Molecular Structure Analysis

The molecular structure of an amino acid consists of a central carbon atom, also known as the alpha carbon, bonded to an amino group (-NH2), a carboxyl group (-COOH), and a side chain (R group) that varies between different amino acids .Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions, including reactions with acids and bases. They can act as both an acid and a base due to the presence of the amino and carboxyl groups .Physical and Chemical Properties Analysis

The physical and chemical properties of amino acids depend on the nature of the side chain. Some amino acids are polar and can form hydrogen bonds with water, while others are nonpolar and do not interact with water .Aplicaciones Científicas De Investigación

Ehrlich Pathway in Fermented Foods

Matheis, Granvogl, and Schieberle (2016) explored the role of L-isoleucine in the Ehrlich pathway, particularly in fermented foods. Their study found that L-isoleucine undergoes enzymatic degradation to form various compounds like 2-methylbutanol and 2-methylbutanoic acid. This process significantly influences the aroma profile of fermented products (Matheis, Granvogl, & Schieberle, 2016).

Role in Renin Inhibitors

In the field of medicinal chemistry, Thaisrivongs et al. (1987) described the synthesis of L-isoleucine derivatives as intermediates in creating renin inhibitory peptides. These compounds show potential as treatments for hypertension (Thaisrivongs et al., 1987).

Contribution to Meat Flavors

Kim, Ha, and Lindsay (1993) identified L-isoleucine's role in developing species-specific red meat flavors. The study found that its degradation products contribute significantly to the unique flavors of beef, pork, goat, and lamb (Kim, Ha, & Lindsay, 1993).

Novel Amino Acid Synthesis

Research by Shaw, Ellingham, and Nixon (1981) discovered a novel amino acid, 2,4-diamino-3-methylbutanoic acid, in root nodule hydrolysates from Lotus tenuis, indicating the potential of L-isoleucine derivatives in plant biology (Shaw, Ellingham, & Nixon, 1981).

Synthesis of Constituent Amino Acids in Toxins

Shimohigashi, Lee, and Izumiya (1976) conducted a study on the synthesis of L-2-Amino-5-arylpentanoic Acids, which are key constituents in AM-toxins. This research highlights L-isoleucine's relevance in the study of mycotoxins and plant pathology (Shimohigashi, Lee, & Izumiya, 1976).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-amino-2-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-3-5(2,6)4(7)8;/h3,6H2,1-2H3,(H,7,8);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBOBNODYVJFNM-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](C)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

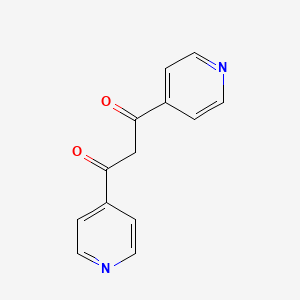

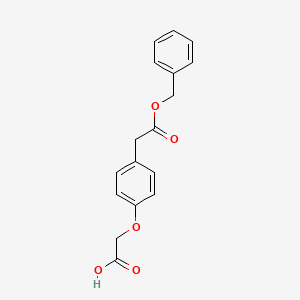

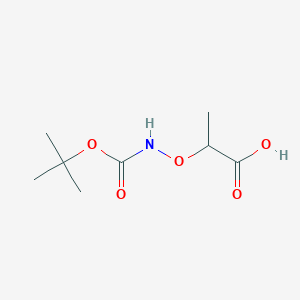

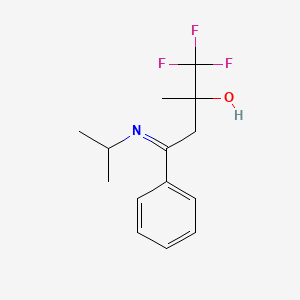

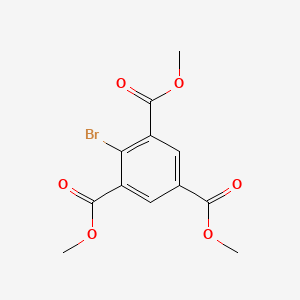

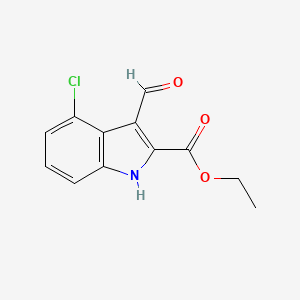

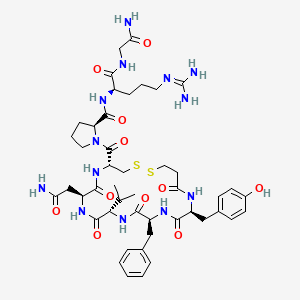

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-11H-indolo[3,2-c]quinoline](/img/structure/B3136962.png)

![Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B3136976.png)

![(NZ)-N-[(1-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B3137046.png)